molecular formula C8H7NO B1590355 2-(Hydroxymethyl)benzonitrile CAS No. 89942-45-0

2-(Hydroxymethyl)benzonitrile

Cat. No. B1590355
CAS RN: 89942-45-0
M. Wt: 133.15 g/mol
InChI Key: NWRXEGKWQXAEHC-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile , a commonly used precursor for synthesizing a wide range of aromatic compounds. It also forms stable coordination complexes with transition metals . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(Hydroxymethyl)benzonitrile is C8H7NO . It has a molecular weight of 133.15 .


Physical And Chemical Properties Analysis

2-(Hydroxymethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 133.15 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 2-(Cyanomethyl)benzonitrile, a closely related compound, has been used in the synthesis of various derivatives that exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as potent antifungal properties (Fadda, Afsah, & Awad, 2013).

Organic Synthesis and Chemical Reactions

  • Research has demonstrated regiocontrol in nitrile oxide cycloadditions involving benzonitrile, leading to the selective production of specific isoxazoline derivatives (Kanemasa, Nishiuchi, & Wada, 1992).
  • In another study, the reaction of 2-benzoyl-2-oxo-4,4,5,5–tetramethyl [1,3,2] dioxaphospholane with hydroxylamine yielded a corresponding E oxime and benzonitrile, demonstrating a novel reaction pathway (Breuer, Karaman, Gibson, & Goldblum, 1989).

Environmental Applications and Degradation

  • The microbial degradation of benzonitrile herbicides has been a subject of study, focusing on the degradation pathways, persistent metabolites, and involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).
  • Fungal degradation of aromatic nitriles like benzonitrile has also been explored, revealing the enzymatic processes involved in converting these compounds to more environmentally friendly substances (Harper, 1977).

Photocatalysis and Solar Energy

  • Phthalocyanine-TiO2 nanocomposites, synthesized using a derivative of benzonitrile, demonstrated significant photocatalytic activities under visible light irradiation, offering potential applications in environmental remediation (Gorduk, Avcıata, & Avcıata, 2018).

Medicinal Chemistry and Drug Synthesis

  • The synthesis of certain benzonitrile derivatives has been investigated for their potential use in pharmaceuticals, demonstrating the versatility of benzonitrile in drug development (Dao-zhen, 2010).

Material Science and Electrochemistry

Safety and Hazards

2-(Hydroxymethyl)benzonitrile is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXEGKWQXAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545289
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzonitrile

CAS RN

89942-45-0
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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